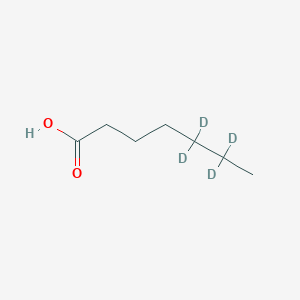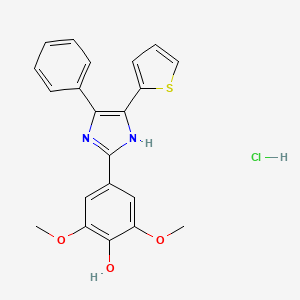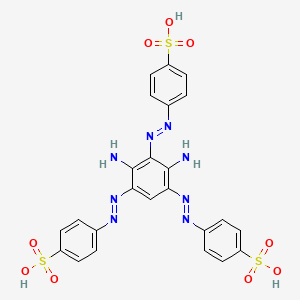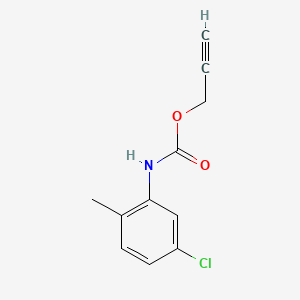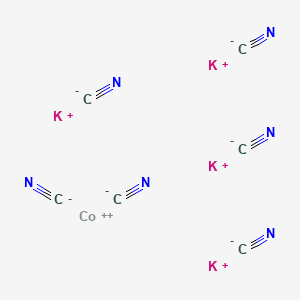
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) is a coordination compound that involves titanium(4+) ion complexed with pentane-2,4-dione and propane-1,3-diolate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;propane-1,3-diolate;titanium(4+) typically involves the reaction of titanium(4+) salts with pentane-2,4-dione and propane-1,3-diolate under controlled conditions. One common method is to dissolve titanium(4+) chloride in an appropriate solvent, followed by the addition of pentane-2,4-dione and propane-1,3-diolate. The reaction mixture is then stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.
Reduction: Reduction reactions can convert the titanium(4+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.
Applications De Recherche Scientifique
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which pentane-2,4-dione;propane-1,3-diolate;titanium(4+) exerts its effects involves the interaction of the titanium(4+) ion with various molecular targets. The titanium(4+) ion can coordinate with different ligands, leading to changes in the electronic structure and reactivity of the complex. This coordination can affect various pathways, including catalytic cycles and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylacetone (Pentane-2,4-dione): A similar ligand that forms complexes with various metal ions.
Titanium(IV) isopropoxide: Another titanium(4+) compound used in similar applications.
Titanium(IV) chloride: A precursor to many titanium complexes.
Uniqueness
Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) is unique due to the combination of ligands, which provides distinct chemical properties and reactivity
Propriétés
Numéro CAS |
36870-02-7 |
|---|---|
Formule moléculaire |
C13H20O6Ti |
Poids moléculaire |
320.16 g/mol |
Nom IUPAC |
pentane-2,4-dione;propane-1,3-diolate;titanium(4+) |
InChI |
InChI=1S/2C5H7O2.C3H6O2.Ti/c2*1-4(6)3-5(2)7;4-2-1-3-5;/h2*3H,1-2H3;1-3H2;/q2*-1;-2;+4 |
Clé InChI |
TZEZCQBEDJXSQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C(C[O-])C[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



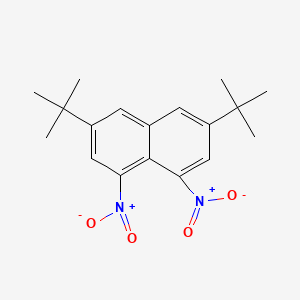
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
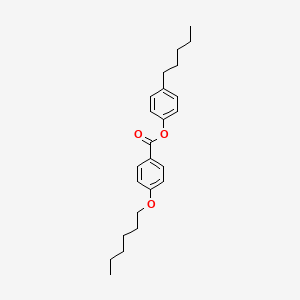
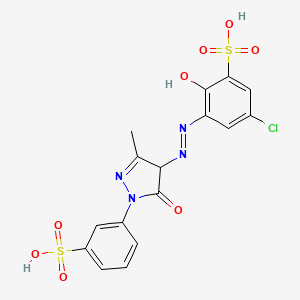
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
